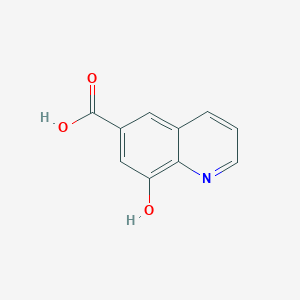

8-Hydroxyquinoline-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

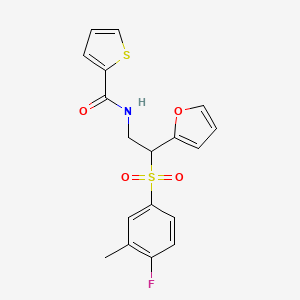

8-Hydroxyquinoline-6-carboxylic acid, also known as 8HQ or oxine, is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It is widely used in scientific research for its ability to chelate metal ions, making it a valuable tool in various biochemical and physiological studies.

Scientific Research Applications

Anticancer Properties

8-HQCA and its derivatives exhibit promising anticancer effects. These compounds interfere with cancer cell growth, metastasis, and angiogenesis. Researchers have explored their potential as chemotherapeutic agents, especially in breast, lung, and colon cancers. Mechanisms include inhibition of DNA topoisomerases and induction of apoptosis .

Neuroprotection and Alzheimer’s Disease

The metal-chelating ability of 8-HQCA makes it relevant for neuroprotection. It can bind to metal ions (e.g., iron) and prevent oxidative stress, which contributes to neurodegenerative diseases. In Alzheimer’s research, 8-HQCA derivatives have shown promise by reducing amyloid aggregation and oxidative damage .

Antiviral Activity

Certain 8-HQCA derivatives exhibit antiviral properties. They interfere with viral replication and entry, making them potential candidates against viruses like HIV, herpes simplex, and influenza. Their mode of action involves disrupting viral enzymes and inhibiting protein synthesis .

Antibacterial Effects

8-HQCA derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. They can disrupt bacterial membranes, inhibit enzymes, and interfere with DNA replication. Researchers explore their use in combating drug-resistant strains .

Metal Chelation and Metalloproteins

As strong metal ion chelators, 8-HQCA derivatives can sequester metal ions (e.g., copper, zinc) and influence metalloproteins’ function. This property has implications in various biological processes, including enzyme activity and cellular signaling .

Other Applications

Beyond the mentioned fields, 8-HQCA derivatives have been investigated for their potential in:

Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Read more 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological profile. MedChemComm, 6(1), 13-27. Read more

properties

IUPAC Name |

8-hydroxyquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-5-7(10(13)14)4-6-2-1-3-11-9(6)8/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLIIKDKLCETFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxyquinoline-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2456775.png)

![3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2456784.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2456789.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2456793.png)

![Ethyl 7-chloro-2-oxo-4-{[2-(2-thienyl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2456798.png)